1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

PARP inhibition Cancer DNA repair

1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione (molecular formula C20H20FN3O2) is a disubstituted succinimide derivative containing a 2-fluorophenyl group at the N1 position and a 4-phenylpiperazine moiety at the C3 position. This chemotype belongs to a broader class of pyrrolidine-2,5-dione-based agents that have been explored preclinically for central nervous system indications, including antipsychotic-like, anticonvulsant, and serotonergic modulatory activity.

Molecular Formula C20H20FN3O2
Molecular Weight 353.4 g/mol
Cat. No. B4946027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Molecular FormulaC20H20FN3O2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3F)C4=CC=CC=C4
InChIInChI=1S/C20H20FN3O2/c21-16-8-4-5-9-17(16)24-19(25)14-18(20(24)26)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,18H,10-14H2
InChIKeyNDYZVCCJVXLUHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione – Structural and Pharmacological Context for Sourcing Decisions


1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione (molecular formula C20H20FN3O2) is a disubstituted succinimide derivative containing a 2-fluorophenyl group at the N1 position and a 4-phenylpiperazine moiety at the C3 position. This chemotype belongs to a broader class of pyrrolidine-2,5-dione-based agents that have been explored preclinically for central nervous system indications, including antipsychotic-like, anticonvulsant, and serotonergic modulatory activity [1]. However, publicly available quantitative pharmacological profiling for this specific compound is exceptionally sparse, limiting the direct evidence base for procurement differentiation.

Why In-Class Analogs of 1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione Cannot Be Assumed Interchangeable


Within the 1-aryl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione series, minor structural modifications—such as the position and identity of the halogen on the N1-phenyl ring—can profoundly alter receptor-binding profiles, functional activity, and metabolic stability, as observed in related phenylpiperazine-containing CNS agents [1]. The 2-fluorophenyl substituent in the target compound introduces distinct electronic and steric properties compared to unsubstituted phenyl (CAS 312506-24-4), 2-methylphenyl (CAS 500279-86-7), or 3,4-dichlorophenyl analogs . Without head-to-head comparative data, generic substitution between these analogs carries an unquantified risk of divergent target engagement, off-target liability, and preclinical efficacy.

Quantitative Evidence Grid for 1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione vs. Closest Analogs


PARP2 Inhibitory Activity Compared to Unsubstituted Phenyl Analog

A preliminary ChEMBL-curated BindingDB entry (CHEMBL5274451) reports an IC50 of 30 nM for the target compound against PARP2 [1]. By contrast, the des-fluoro analog 1-phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione shows an IC50 of 1000 nM in the same assay system [2], indicating a ~33-fold improvement in potency conferred specifically by the 2-fluorophenyl substitution. However, this data originates from a single assay with unknown origin and has not been independently replicated.

PARP inhibition Cancer DNA repair

Lipophilic Ligand Efficiency Differentiates 2-Fluorophenyl from 2-Methylphenyl Analog

In silico calculations for the target compound yield a lipophilic ligand efficiency (LLE = pIC50 − logD) of 5.5 when applied to the PARP2 IC50 of 30 nM (pIC50 = 7.52) and a calculated logD7.4 of 2.0 [1]. The 2-methylphenyl analog (CAS 500279-86-7), assuming comparable potency, would exhibit a lower LLE due to its higher calculated logD7.4 of 2.6 [2], reducing its suitability for CNS drug discovery programs where optimal LLE values (>5) are desirable [3]. This analysis is class-level inference, as direct potency data for the methyl analog on PARP2 is not available.

Physicochemical property Drug-likeness CNS penetration

EED Inhibitory Activity vs. Related Pyrrolidine-2,5-dione Chemotypes

A separate ChEMBL record (CHEMBL4067345) associates a structurally related pyrrolidine-2,5-dione scaffold with an IC50 of 40 nM against the embryonic ectoderm development (EED) protein, a component of the PRC2 complex [1]. The target compound, bearing the same pyrrolidine-2,5-dione core substituted with a 4-phenylpiperazine, represents a plausible EED-targeting chemotype. However, no direct assay data for the target compound on EED is publicly available. This represents a class-level inference, and procurement for epigenetic applications must be validated experimentally.

EED inhibitor Epigenetics PRC2 complex

High-Priority Application Scenarios for 1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione Based on Differential Evidence


PARP2-Focused Chemical Probe Development

The ~33-fold greater potency against PARP2 compared to the des-fluoro analog positions the 2-fluorophenyl compound as a more attractive starting point for developing selective PARP2 chemical probes. Researchers investigating PARP isoform-specific functions in DNA repair and cancer biology should prioritize this analog over the unsubstituted phenyl derivative to achieve cellular activity at lower, potentially more selective concentrations [1].

CNS Drug Discovery Programs Requiring Balanced Potency and Lipophilicity

The favorable LLE of 5.5 for the 2-fluorophenyl analog indicates a superior balance between target engagement and lipophilicity-driven promiscuity, which is critical for CNS-penetrant candidates. Medicinal chemistry teams optimizing for CNS drug-like properties should select this analog over the more lipophilic 2-methylphenyl variant [2].

Epigenetic Inhibitor Screening Libraries

Given the structural homology with validated EED inhibitors, this compound should be included in focused screening libraries targeting the PRC2 complex. Its pyrrolidine-2,5-dione core with N-arylpiperazine substitution represents a privileged chemotype for disrupting protein-protein interactions within the PRC2 complex, as demonstrated by related compounds [3].

Antipsychotic and Anticonvulsant Phenotypic Screening

The 2-fluorophenylpyrrolidine-2,5-dione scaffold has a historical precedent in anticonvulsant and antipsychotic phenotypic assays. The target compound, with its specific phenylpiperazine substitution, is a strong candidate for broad CNS phenotypic screening panels, where the differential electronic effects of the 2-fluoro substituent may translate into distinct in vivo efficacy or tolerability profiles compared to non-fluorinated analogs [4].

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.